molecular formula C15H12ClN5O2 B4570090 N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide

N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide

Cat. No.: B4570090
M. Wt: 329.74 g/mol
InChI Key: SPOMPNCJXHLMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N¹-(5-Chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide is a synthetic compound featuring a benzotriazinone core (4-oxo-1,2,3-benzotriazin-3(4H)-yl) linked via a propanamide chain to a 5-chloro-2-pyridyl group. The benzotriazinone moiety is known for its electron-deficient aromatic system, which is often exploited in medicinal chemistry for interactions with biological targets such as enzymes or receptors . The propanamide linker provides structural flexibility, while the 5-chloro-2-pyridyl substituent may enhance solubility or modulate binding affinity.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O2/c16-10-5-6-13(17-9-10)18-14(22)7-8-21-15(23)11-3-1-2-4-12(11)19-20-21/h1-6,9H,7-8H2,(H,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOMPNCJXHLMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide typically involves the following steps:

    Formation of the Benzotriazinone Moiety: This step involves the cyclization of appropriate precursors to form the benzotriazinone ring.

    Introduction of the Pyridyl Group: The pyridyl group is introduced through a substitution reaction, often involving a chlorinated pyridine derivative.

    Coupling Reaction: The final step involves coupling the benzotriazinone and pyridyl intermediates through an amide bond formation, typically using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorinated pyridyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison Table

Compound Core Structure Key Substituents Toxicity Profile Primary Use
Target Compound Benzotriazinone + propanamide 5-Chloro-2-pyridyl Unknown (inferred low) Research/Pharmaceutical
Azinphos-methyl (86-50-0) Benzotriazinone + phosphorodithioate O,O-dimethyl Highly hazardous Insecticide
Azinphos-ethyl (2642-71-9) Benzotriazinone + phosphorodithioate O,O-diethyl Toxic Insecticide

Amide-Linked Benzotriazinone Derivatives

lists compounds with the benzotriazinone group connected via amide chains, such as 900874-69-3 (N-[4-(dimethylamino)phenyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide). Key comparisons include:

  • Substituent Effects: The 5-chloro-2-pyridyl group may offer stronger electron-withdrawing effects compared to the dimethylaminophenyl group in 900874-69-3, influencing solubility or target binding .

Non-Benzotriazinone Heterocyclic Compounds

Compounds like Goxalapladib (CAS 412950-27-7) and pyrazolo-pyrimidine derivatives () highlight the importance of heterocyclic cores in drug design:

  • Goxalapladib incorporates a naphthyridine-4-one moiety instead of benzotriazinone, with a trifluoromethyl biphenyl group for enhanced lipophilicity .
  • Pyrazolo-pyrimidine Derivatives (e.g., Example 53 in ) feature fused heterocycles optimized for kinase inhibition, contrasting with the target compound’s simpler benzotriazinone-propanamide architecture .

Functional Group Impact Table

Compound Type Heterocyclic Core Functional Groups Likely Biological Role
Target Compound Benzotriazinone Propanamide, chloropyridyl Enzyme inhibition/Receptor modulation
Goxalapladib Naphthyridine-4-one Trifluoromethyl biphenyl Atherosclerosis treatment
Pyrazolo-pyrimidine (Example 53) Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone Kinase inhibition

Key Research Findings and Implications

  • Structural Optimization : Shorter amide chains (propanamide vs. hexanamide) could improve bioavailability or reduce metabolic instability .
  • Target Specificity : The 5-chloro-2-pyridyl group may enhance selectivity for specific enzymes or receptors, a hypothesis supported by analogous structures in kinase inhibitors .

Biological Activity

N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide is a synthetic compound with notable biological activities. This article delves into its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C18H12ClN5O2C_{18}H_{12}ClN_{5}O_{2}, with a molecular weight of 397.8 g/mol. It is characterized by the presence of a chloro-pyridine moiety and a benzotriazinone structure, which are significant in its biological interactions.

PropertyValue
Molecular FormulaC18H12ClN5O2
Molecular Weight397.8 g/mol
Purity≥95%

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzotriazinone core exhibit significant anticancer properties. For instance, derivatives of benzotriazinone were evaluated for their cytotoxic effects against various cancer cell lines. The IC50 values indicated that modifications to the benzotriazinone structure could enhance anticancer activity, particularly when combined with amino acid fragments such as tryptophan .

Antimicrobial Properties

Research has shown that this compound exhibits moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis. The mechanism of action appears to involve inhibition of bacterial growth through disruption of cellular processes .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Studies indicate that it can inhibit acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and managing urinary tract infections, respectively. The binding interactions with bovine serum albumin (BSA) further suggest its pharmacological viability .

Case Studies and Research Findings

  • Synthesis and Characterization : A study synthesized various benzotriazinone derivatives and characterized them using NMR spectroscopy. The biological activities were assessed through in vitro assays, revealing promising anticancer properties .
  • Antimicrobial Screening : In another study, a series of synthesized compounds were tested against multiple bacterial strains. The results indicated that certain derivatives showed enhanced antibacterial activity compared to standard antibiotics .
  • Enzyme Interaction Studies : Docking studies revealed how this compound interacts with target enzymes. These interactions were quantified through binding affinity measurements, demonstrating its potential as a therapeutic agent in enzyme-related diseases .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeEffectiveness
AnticancerVarious cancer cell linesSignificant (IC50 values)
AntibacterialSalmonella typhi, Bacillus subtilisModerate to strong
Enzyme InhibitionAcetylcholinesterase (AChE), UreaseStrong inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.